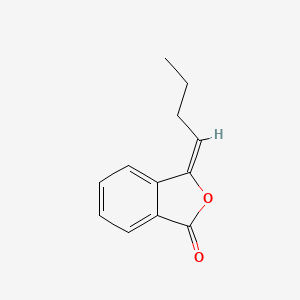

Butylidenephthalide

Description

3-Butylidenephthalide has been reported in Angelica gigas, Ligusticum striatum, and other organisms with data available.

structure in first source

Structure

3D Structure

Propriétés

Numéro CAS |

76681-73-7 |

|---|---|

Formule moléculaire |

C12H12O2 |

Poids moléculaire |

188.22 g/mol |

Nom IUPAC |

(3E)-3-butylidene-2-benzofuran-1-one |

InChI |

InChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8+ |

Clé InChI |

WMBOCUXXNSOQHM-DHZHZOJOSA-N |

SMILES isomérique |

CCC/C=C/1\C2=CC=CC=C2C(=O)O1 |

SMILES canonique |

CCCC=C1C2=CC=CC=C2C(=O)O1 |

Point d'ébullition |

319.00 to 321.00 °C. @ 760.00 mm Hg |

Densité |

1.080-1.117 |

Description physique |

Yellow liquid; pervasive warm spicy aroma |

Solubilité |

slightly Insoluble in water; soluble in oils soluble (in ethanol) |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Butylidenephthalide in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylidenephthalide (BdPh), a naturally occurring compound extracted from Angelica sinensis (Danggui), has emerged as a promising candidate in cancer therapy.[1][2] Extensive research has demonstrated its potent anti-tumor activities across a spectrum of cancer cell lines, including glioblastoma, ovarian, prostate, breast, and lung cancers.[3][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer effects of this compound, offering a valuable resource for researchers and drug development professionals. We will delve into the signaling pathways modulated by BdPh, present quantitative data from key studies, detail experimental methodologies, and visualize complex interactions through signaling pathway diagrams.

Mechanism of Action: A Multi-Faceted Approach

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), triggering endoplasmic reticulum (ER) stress and ferroptosis, and arresting the cell cycle. These actions are orchestrated through the modulation of various signaling pathways.

Induction of Apoptosis

A primary mechanism of BdPh-induced cancer cell death is the activation of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: In high-grade serous ovarian cancer stem cells, n-butylidenephthalide (BP) has been shown to activate the intrinsic apoptosis signaling pathway. This involves the activation of caspase-9, which in turn activates the executioner caspases, caspase-3 and caspase-7, leading to programmed cell death. Studies in breast cancer cells also reveal the activation of caspase-9 and PARP by BP. Furthermore, in glioblastoma multiforme (GBM) cells, BdPh treatment leads to an increase in Bax protein levels, a pro-apoptotic member of the Bcl-2 family, and subsequent activation of procaspase-9 and procaspase-3.

-

Extrinsic Pathway: BdPh can also trigger the extrinsic apoptosis pathway. In GBM cells, it significantly induces the expression of the Fas death receptor, leading to the activation of caspase-8 and subsequent activation of caspase-3. This Fas-dependent pathway is also implicated in the apoptosis of LNCaP human prostate cancer cells. In breast cancer and colorectal cancer cells, BdPh has been found to induce the extrinsic apoptotic pathway via the binding of Fas ligand (FasL) to Fas, activating the cleavage of procaspase-8.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest at different phases.

-

G0/G1 Phase Arrest: A common effect of BdPh across various cancer cell lines is the arrest of the cell cycle in the G0/G1 phase. In glioblastoma cells, BdPh up-regulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. This leads to decreased phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the G1/S transition, thereby preventing cells from entering the S phase. Similarly, in prostate cancer cells, BdPh-induced G0/G1 arrest is associated with increased levels of p16, p21, and p27, and a decrease in checkpoint proteins. In colorectal cancer cells, BdPh upregulates p53 and p21 and downregulates CDK4/Cyclin D1, contributing to G0/G1 arrest.

-

G2/M Phase Arrest: In addition to G0/G1 arrest, BdPh can also induce cell cycle arrest at the G2/M phase, particularly in breast cancer cells. This effect is associated with an increased expression of phosphorylated cdc25c (at Ser216) and decreased expression of cyclin B1 and cdc2, which are key regulators of the G2/M transition.

Endoplasmic Reticulum (ER) Stress

Recent studies have highlighted the induction of ER stress as another critical mechanism of BdPh's anti-cancer activity, particularly in prostate cancer cells. BdPh treatment leads to the increased expression of key ER stress markers, including GRP78/BiP, IRE1-α, and GADD153/CHOP. The activation of the IRE1-α-GADD153/CHOP signaling pathway appears to be a crucial mediator of BdPh-induced apoptosis in these cells. Furthermore, this ER stress induction may be triggered via JNK1/2 signaling. Proteomic analysis in LNCaP cells confirmed the upregulation of several ER stress-associated proteins, including CALR, HSPA5, DDIT3, and ERN1, following BdPh treatment.

Induction of Ferroptosis

More recently, n-butylidenephthalide has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, in type II ovarian cancer cells. This is characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS). The mechanism appears to involve both the canonical pathway through suppression of GPX4 and a noncanonical pathway involving HMBOX1.

Other Mechanisms

-

Inhibition of Angiogenesis: n-Butylidenephthalide has demonstrated anti-angiogenic properties by inhibiting the proliferation, migration, and capillary-like tube formation of human umbilical vein endothelial cells (HUVECs). This anti-angiogenic action is associated with the activation of the p38 and ERK1/2 signaling pathways.

-

Inhibition of Telomerase Activity: In A549 human lung adenocarcinoma cells, BdPh has been shown to inhibit telomerase activity by down-regulating the expression of AP-2α, a transcription factor for the hTERT gene.

-

Suppression of Cancer Stemness: this compound has been shown to abrogate the Snail-induced cancer stemness in oral carcinomas. It reduces ALDH1 activity and CD44 expression, and suppresses the migration, invasion, and colony formation abilities of cancer stem cells. In glioblastoma, it inhibits stemness features through the suppression of the AXL/EZH2 pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |

| DBTRG-05MG | Glioblastoma Multiforme | 15-67 | 48 | |

| RG2 | Glioblastoma Multiforme | 15-67 | 48 | |

| KURAMOCHI (ALDH+) | High-Grade Serous Ovarian Cancer | 317.2 | 48 | |

| KURAMOCHI (mixed) | High-Grade Serous Ovarian Cancer | 206.5 | 48 | |

| OVSAHO (ALDH+) | High-Grade Serous Ovarian Cancer | 48.5 | 48 | |

| OVSAHO (mixed) | High-Grade Serous Ovarian Cancer | 61.1 | 48 | |

| PC-3 | Prostate Cancer | Not specified | - | |

| LNCaP | Prostate Cancer | Not specified | - | |

| SK-BR-3 | Breast Cancer | Not specified | - | |

| MDA-MB-231 | Breast Cancer | 46.7 | 48 | |

| MCF-7 | Breast Cancer | 77.4 | 48 | |

| HT-29 (BP) | Colorectal Cancer | 47.87 ± 2.3 | 24 | |

| HT-29 (BP/LPPC) | Colorectal Cancer | 9.61 ± 2.97 | 24 | |

| Patient-derived ALDH1+/CD44+ cells-1 | Oral Cancer | 56.4 ± 4.3 | 48 | |

| Patient-derived ALDH1+/CD44+ cells-2 | Oral Cancer | 64.5 ± 6.4 | 48 | |

| A549 | Lung Adenocarcinoma | Not specified | - |

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| DBTRG-05MG | 75 µg/mL BP | > 90% | Decreased | Decreased | |

| RG2 | 75 µg/mL BP | > 70% | Decreased | Increased | |

| LNCaP | BP | Increased | - | - | |

| MDA-MB-231 | BP | - | - | Increased | |

| MCF-7 | BP | - | - | Increased | |

| HT-29 | BP/LPPC | Increased | - | - |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-400 µg/mL) for the desired time period (e.g., 24 or 48 hours).

-

Remove the treatment medium and add 100 µL of MTT solution (e.g., 400 µg/mL) to each well.

-

Incubate the plate for 6-8 hours at 37°C.

-

Remove the MTT solution and add 50 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 550 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

Apoptosis Assay (TUNEL Assay)

-

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades. The assay relies on the ability of terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.

-

Protocol:

-

Treat cells with this compound for the specified time (e.g., 48 hours).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells to allow entry of the labeling reagents.

-

Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs according to the manufacturer's instructions.

-

Wash the cells and counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

-

Visualize the cells using fluorescence microscopy. TUNEL-positive cells will exhibit green fluorescence.

-

Western Blot Analysis

-

Principle: Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p21, Bax) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

Caption: this compound-induced apoptosis signaling pathways.

Caption: this compound-induced cell cycle arrest pathways.

Caption: this compound-induced ER stress pathway.

Caption: General experimental workflow for studying BdPh.

Conclusion

This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its ability to induce apoptosis through both intrinsic and extrinsic pathways, arrest the cell cycle at G0/G1 and G2/M phases, and trigger ER stress and ferroptosis underscores its robust therapeutic promise. The compilation of quantitative data and detailed experimental protocols in this guide serves as a valuable resource for the scientific community to further explore and harness the full therapeutic potential of this natural compound in the fight against cancer. Future research should continue to elucidate the intricate molecular interactions of this compound and focus on its development for clinical applications.

References

- 1. Enhancement of cytotoxicity and induction of apoptosis by cationic nano-liposome formulation of n-butylidenephthalide in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Tumor and Radiosensitization Effects of N-Butylidenephthalide on Human Breast Cancer Cells | MDPI [mdpi.com]

- 3. The natural compound n-butylidenephthalide derived from Angelica sinensis inhibits malignant brain tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The natural compound n-butylidenephthalide kills high-grade serous ovarian cancer stem cells by activating intrinsic apoptosis signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis coupled to endoplasmic reticulum stress in human prostate cancer cells by n-butylidenephthalide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin of Butylidenephthalide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Butylidenephthalide, a prominent bioactive phthalide primarily derived from medicinal plants of the Apiaceae family, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the origin of this compound, covering its historical discovery, natural sources, biosynthetic pathway, and the molecular mechanisms it modulates. Detailed experimental protocols for its extraction, isolation, and biological characterization are provided, alongside a comprehensive summary of key quantitative data. This document serves as a foundational resource for researchers engaged in the study and development of this compound-based therapeutics.

Historical Discovery and Natural Sources

The journey of this compound discovery is rooted in the broader investigation of phthalides from plants of the Apiaceae family, which were recognized for their characteristic aromas and traditional medicinal uses. The first report on the chemistry of phthalides dates back to 1897, identifying them as odor constituents in celery (Apium graveolens). However, the specific isolation and characterization of this compound occurred later.

Seminal work in the 1960s by Japanese chemist Dr. Hiroshi Mitsuhashi and his colleagues laid the groundwork for understanding the phthalide composition of various Umbelliferae plants. Their research on Ligusticum acutilobum and other related species led to the isolation and identification of several phthalides, including (Z)-3-Butylidenephthalide. A notable publication from 1980 further detailed the isolation of this compound from the neutral oil of Ligusticum wallichii Franch. and characterized its antispasmodic activities.

This compound exists as two geometric isomers, (Z)-Butylidenephthalide and (E)-Butylidenephthalide, with the (Z)-isomer being the more common and biologically studied form.

Primary Natural Sources:

-

Angelica sinensis (Dong Quai): A well-known herb in traditional Chinese medicine, the chloroform extract and volatile oil of its root are rich sources of this compound.[1][2] It is considered one of the major bioactive components of this plant.[2]

-

Ligusticum chuanxiong (Chuanxiong): Another staple of traditional Chinese medicine, the rhizome of this plant is a significant source of this compound.[3]

-

Ligusticum porteri (Osha): This plant, used in Mexican folk medicine, also contains this compound in its roots.

-

Apium graveolens (Celery): While known for a variety of phthalides, celery also contains this compound, contributing to its characteristic aroma.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a complex process originating from primary metabolism. The core phthalide structure is believed to be derived from the shikimate pathway , a central route in plants and microorganisms for the production of aromatic amino acids and other aromatic compounds.

The pathway begins with precursors from glycolysis (phosphoenolpyruvate) and the pentose phosphate pathway (erythrose-4-phosphate). Through a series of enzymatic reactions, chorismate is produced, which serves as a key branch-point intermediate. While the complete, step-by-step enzymatic conversion from chorismate to this compound is still an active area of research, recent studies in Angelica sinensis have identified key enzymes that are likely involved in phthalide biosynthesis. These include shikimate dehydrogenase and shikimate O-hydroxycinnamoyl transferase , which play a role in the accumulation of this compound.[1] The biosynthesis is thought to proceed through a polyketide-like pathway, where acetate units are linked to form the phthalide ring structure.

Biosynthesis of this compound from primary metabolites.

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily related to apoptosis (programmed cell death) and cellular stress responses.

Apoptosis Induction

A significant body of research has demonstrated that this compound is a potent inducer of apoptosis in various cancer cell lines. It achieves this through both p53-dependent and p53-independent mechanisms.

-

p53-Dependent Pathway: In cancer cells with functional p53, this compound can lead to the stabilization and activation of this tumor suppressor protein. Activated p53 then transcriptionally upregulates pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade (caspase-9 and caspase-3).

-

p53-Independent Pathway: this compound can also induce apoptosis in cells lacking functional p53. This often involves the direct activation of the intrinsic apoptosis pathway. Evidence suggests that this compound treatment leads to the increased expression of cleaved (active) forms of caspase-9, caspase-7, and caspase-3, without the involvement of the extrinsic pathway initiator, caspase-8.

Apoptosis induction by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways are crucial in regulating cellular processes like proliferation, differentiation, and stress responses. This compound has been shown to modulate the activity of key MAPK members, including p38 and ERK1/2. The activation of these pathways appears to be context-dependent but is often linked to its anti-angiogenic and pro-apoptotic effects. For instance, the anti-angiogenic actions of this compound are associated with the activation of p38 and ERK1/2, while the SAPK/JNK and Akt pathways are not affected. The interplay between these pathways can determine the ultimate cellular fate.

MAPK signaling modulation by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound, providing a quick reference for its biological activity.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) |

| KURAMOCHI (ALDH+) | Ovarian Cancer | 317.2 | 48 |

| KURAMOCHI (Mixed) | Ovarian Cancer | 206.5 | 48 |

| OVSAHO (ALDH+) | Ovarian Cancer | 48.5 | 48 |

| OVSAHO (Mixed) | Ovarian Cancer | 61.1 | 48 |

| NHOK (Normal Keratinocytes) | Normal | 176.8 | 48 |

| Patient-derived ALDH1+/CD44+ (Oral Cancer) | Oral Cancer | 56.4 - 64.5 | 48 |

Data compiled from multiple sources.

Table 2: In Vivo Antitumor Activity

| Animal Model | Tumor Type | Dosage | Effect |

| NOD-SCID Mice | Ovarian Cancer Xenograft | 200 mg/kg | Decreased tumor growth rate, induced apoptosis |

| Nude Mice | Lung Cancer Xenograft (A549) | Not specified | Inhibition of tumor growth |

| Nude Mice | Bladder Cancer Xenograft | 100-200 mg/kg | Suppressed tumor growth |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Isolation from Angelica sinensis

This protocol is based on methods for pressurized liquid extraction (PLE), which offers high efficiency and reduced solvent consumption.

-

Sample Preparation: Dry the roots of Angelica sinensis at a controlled temperature (e.g., 40-50°C) and grind into a fine powder (particle size of approximately 0.1-0.2 mm).

-

Pressurized Liquid Extraction (PLE):

-

Mix the powdered plant material with a dispersing agent like diatomaceous earth.

-

Pack the mixture into a stainless steel extraction cell.

-

Solvent: Methanol or Ethanol.

-

Temperature: 100°C.

-

Pressure: 1500 psi.

-

Static Extraction Time: 5 minutes per cycle.

-

Flush Volume: 60%.

-

Perform one to two extraction cycles.

-

-

Purification (Optional): The resulting extract can be further purified using techniques like column chromatography on silica gel or preparative HPLC to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the quantitative analysis of this compound in extracts.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like phosphoric acid to improve peak shape). A typical starting condition could be 55:45 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of approximately 244 nm.

-

Injection Volume: 20-50 µL.

-

-

Standard Preparation: Prepare a stock solution of pure this compound in the mobile phase and create a series of dilutions to generate a standard curve.

-

Sample Preparation: Filter the plant extract through a 0.45 µm filter before injection.

-

Quantification: Compare the peak area of this compound in the sample to the standard curve to determine its concentration.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.5%) for the desired time (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Detection

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Workflow for the TUNEL assay.

-

Cell Preparation: Grow and treat cells on glass coverslips or slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 in sodium citrate.

-

Labeling Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). The TdT enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Washing: Wash the cells to remove unincorporated nucleotides.

-

Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. The nuclei of apoptotic cells will exhibit bright fluorescence.

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and a viability dye like Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound, a naturally occurring compound with a rich history in traditional medicine, has emerged as a molecule of significant interest for modern drug development. Its origin from common botanicals, coupled with its well-characterized pro-apoptotic and anti-cancer activities, makes it a compelling candidate for further investigation. This guide has provided a comprehensive overview of its discovery, biosynthesis, and mechanisms of action, along with practical experimental protocols. It is intended to serve as a valuable resource for scientists and researchers aiming to unlock the full therapeutic potential of this compound.

References

- 1. STUDIES ON THE CONSTITUENTS OF UMBELLIFERAE PLANTS. VIII. DISTRIBUTION OF ALKYLPHTHALIDES IN UMBELLIFERAE PLANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Butylidenephthalide | 551-08-6 [chemicalbook.com]

The Extraction of Butylidenephthalide from Angelica sinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis, commonly known as Dong Quai or female ginseng, is a perennial herb with a long history of use in traditional Chinese medicine. One of the key bioactive constituents responsible for its therapeutic effects is (Z)-butylidenephthalide, a phthalide compound that has demonstrated a range of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the extraction of butylidenephthalide from Angelica sinensis, focusing on various methodologies, experimental protocols, and the underlying biological signaling pathways affected by this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for optimizing extraction and purification processes.

| Property | Value | Reference |

| Molecular Formula | C12H12O2 | [1] |

| Molecular Weight | 188.22 g/mol | [1][2] |

| Appearance | Yellow, clear oily liquid | [3] |

| Boiling Point | 139-142 °C at 5 mmHg; 319-321 °C at 760 mmHg | [1] |

| Density | 1.103 g/mL at 25 °C | |

| Solubility | Slightly soluble in water; Soluble in chloroform and ethyl acetate | |

| Refractive Index | n20/D 1.577 |

Extraction Methodologies

Several techniques have been developed for the extraction of this compound from Angelica sinensis, each with its own advantages in terms of efficiency, selectivity, and environmental impact. Modern methods like pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) have shown significant improvements over traditional methods.

Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of this compound. The following table summarizes the performance of various techniques.

| Extraction Method | Key Parameters | Recovery/Yield | Advantages | Disadvantages | Reference |

| Pressurized Liquid Extraction (PLE) | Solvent: Methanol; Temp: 100°C; Pressure: 1200-1500 psi; Time: 5-10 min | >98% recovery | Rapid, automated, low solvent consumption | Requires specialized equipment, potential for thermal degradation of unstable compounds | |

| Supercritical Fluid Extraction (SFE) | Fluid: Supercritical CO2; Pressure: 20-40 MPa; Temp: 40-80°C; Co-solvent: 10% Ethanol | Yields up to 3.84 mg/g (Z-butylidenephthalide) | Environmentally friendly, high selectivity | High initial investment cost | |

| Ultrasound-Assisted Extraction (UAE) | Solvent: 70% Methanol; Power: 125W; Temp: 20°C; Time: 20 min | High extraction efficiency | Reduced extraction time, lower energy consumption | Potential for localized heating, scalability can be challenging | |

| Microwave-Assisted Extraction (MAE) | Solvent: Not specified; Power: 540 W; Time: 3 min | High yield, rapid | Extremely fast, energy-efficient | Requires careful control to avoid overheating and degradation | |

| Soxhlet Extraction | Solvent: Not specified; Time: 1.5-24 h | 91-102% recovery | Simple, well-established | Long extraction time, large solvent consumption, potential for thermal degradation | |

| Maceration | Solvent: Ethanol or ethanol-water mixtures; Time: Several days to weeks | Not specified | Simple, requires minimal equipment | Very long extraction time, lower efficiency |

Detailed Experimental Protocols

Pressurized Liquid Extraction (PLE)

This protocol is based on optimized conditions for the extraction of this compound and other compounds from Angelica sinensis.

Materials and Equipment:

-

Dried and powdered Angelica sinensis root (particle size 0.09–0.13 mm)

-

Diatomaceous earth

-

Methanol (HPLC grade)

-

Pressurized Liquid Extraction system

-

Extraction cells (e.g., 11 mL stainless steel)

Procedure:

-

Mix 0.3 g of powdered Angelica sinensis with 2 g of diatomaceous earth.

-

Place the mixture into an 11 mL stainless steel extraction cell.

-

Set the PLE system parameters as follows:

-

Solvent: Methanol

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static extraction time: 5 minutes

-

Flush volume: 60%

-

Extraction cycles: 1

-

-

Collect the extract for subsequent analysis.

Supercritical Fluid Extraction (SFE)

This protocol describes the extraction of functional components from Angelica species using supercritical CO2 with a co-solvent.

Materials and Equipment:

-

Freeze-dried and powdered Angelica leaves

-

Supercritical Fluid Extraction system

-

CO2 (SFC grade)

-

Ethanol (as co-solvent)

Procedure:

-

Load the powdered Angelica material into the extraction vessel.

-

Set the SFE system parameters:

-

Pressure: 30 MPa

-

Temperature: 40 °C

-

Co-solvent: 10% Ethanol

-

Extraction time: 60-120 minutes

-

-

Collect the extract, which will be a mixture of the extracted compounds and the co-solvent.

-

Evaporate the co-solvent to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

This protocol provides a general guideline for UAE based on parameters optimized for extracting bioactive compounds.

Materials and Equipment:

-

Powdered Angelica sinensis (60-80 mesh)

-

Methanol (70% v/v)

-

Ultrasonic bath or probe system

-

Flask or beaker

Procedure:

-

Place a known amount of powdered Angelica sinensis in a flask.

-

Add the 70% methanol solvent at a solvent-to-solid ratio of 10 mL/g.

-

Place the flask in the ultrasonic bath or insert the ultrasonic probe.

-

Apply ultrasound at a power of 125 W and a temperature of 20 °C for 20 minutes.

-

After extraction, filter the mixture to separate the extract from the solid residue.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantification of this compound in Angelica sinensis extracts.

Materials and Equipment:

-

HPLC system with a UV or PDA detector

-

C18 column (e.g., Waters ACQUITY UHPLC BEH C18, 1.8 µm, 50 × 2.1 mm)

-

Acetonitrile (HPLC grade)

-

Water with 0.1% formic acid (HPLC grade)

-

This compound standard

-

Syringe filters (0.22 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient might start with a low percentage of B, increasing over time to elute compounds with different polarities. For example: 5% B for 2 min, then ramp to 25% B over 3 min, then to 45% B over 1 min, then to 70% B over 6 min, and finally to 100% B over 3 min.

-

Flow Rate: 0.3-3.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 278 nm

-

Injection Volume: 2-5 µL

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Dilute the Angelica sinensis extract with the mobile phase.

-

Filter all samples and standards through a 0.22 µm syringe filter before injection.

-

Inject the standards to generate a calibration curve.

-

Inject the extract samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Biological Activity and Signaling Pathways

This compound has been shown to exert significant anti-cancer effects through the modulation of various signaling pathways, primarily by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).

Apoptosis Induction

This compound can trigger both p53-dependent and p53-independent apoptotic pathways in cancer cells. In p53-positive cells, it increases the levels of phosphorylated p53, leading to the upregulation of downstream targets like p21, which causes cell cycle arrest at the G0/G1 phase. It also induces the expression of pro-apoptotic proteins such as Bax and activates caspases, the key executioners of apoptosis. In cells lacking functional p53, this compound can still induce apoptosis, suggesting the involvement of alternative pathways.

Caption: Apoptosis signaling pathways induced by this compound.

Anti-Angiogenic Effects

This compound has been found to inhibit angiogenesis, a critical process for tumor growth and metastasis. Its anti-angiogenic actions are associated with the activation of the p38 and ERK1/2 signaling pathways, while not affecting the SAPK/JNK and Akt pathways. This leads to the inhibition of endothelial cell proliferation, migration, and the formation of capillary-like structures.

Caption: Anti-angiogenic signaling pathways affected by this compound.

Experimental Workflow Overview

The overall process from raw material to purified this compound and subsequent biological analysis involves several key stages.

Caption: General experimental workflow for this compound extraction and analysis.

Conclusion

The extraction of this compound from Angelica sinensis is a critical step in harnessing its therapeutic potential. Modern extraction techniques offer significant advantages in terms of efficiency and environmental safety over traditional methods. A comprehensive understanding of the optimal extraction parameters, coupled with robust analytical methods for quantification, is essential for obtaining high-purity this compound for research and drug development. Furthermore, elucidating the molecular mechanisms and signaling pathways through which this compound exerts its biological effects will pave the way for its development as a novel therapeutic agent for a variety of diseases, including cancer. This guide provides a foundational framework for researchers and scientists to advance the study and application of this promising natural compound.

References

An In-depth Technical Guide to the Chemical Synthesis of (Z)-Butylidenephthalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Butylidenephthalide, a bioactive compound naturally occurring in plants of the Apiaceae family, such as Angelica sinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the primary chemical synthesis routes for obtaining (Z)-butylidenephthalide, with a focus on methodologies that allow for stereoselective control to favor the desired Z-isomer. Detailed experimental protocols, quantitative data comparison, and mechanistic visualizations are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

(Z)-Butylidenephthalide is a phtalide derivative characterized by a butylidene group attached to the lactone ring with a Z-configuration. Its chemical formula is C₁₂H₁₂O₂ with a molecular weight of 188.22 g/mol .[2] The biological significance of (Z)-butylidenephthalide has driven the development of various synthetic strategies to access this molecule for further investigation and potential therapeutic applications. This guide will delve into the core synthetic methodologies, including the Perkin-like condensation and the Wittig reaction, providing detailed procedural insights and comparative data.

Synthetic Methodologies

Two principal strategies have emerged for the synthesis of (Z)-butylidenephthalide: the Perkin-like condensation reaction and the Wittig olefination. Each method offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and stereochemical control.

Perkin-Like Condensation

The Perkin-like condensation provides a classical approach to the synthesis of α,β-unsaturated carboxylic acids and their derivatives. In the context of (Z)-butylidenephthalide synthesis, this reaction involves the condensation of phthalic anhydride with a suitable C4-building block, typically butyric anhydride, in the presence of a weak base like sodium acetate.

Caption: Perkin-Like Condensation for (Z)-Butylidenephthalide Synthesis.

A detailed procedure for a Perkin-like reaction for a related compound, benzalphthalide, is provided in Organic Syntheses, which can be adapted for this compound.[2]

-

Reaction Setup: In a 500-mL round-bottomed flask, combine phthalic anhydride (0.67 mole), butyric anhydride (0.8 mole), and freshly fused sodium acetate (catalytic amount). Add a few boiling chips.

-

Heating: Equip the flask with a thermometer and a distillation setup. Heat the mixture in a sand bath. The temperature should be raised from 230°C to 240°C over approximately two hours.

-

Reaction Monitoring: Monitor the reaction by collecting the water produced during the condensation. Maintain the temperature at 240°C until no more water distills, which typically takes an additional hour.

-

Work-up: Allow the reaction mixture to cool to 90-95°C. Dissolve the resulting mass in boiling ethanol.

-

Purification: Filter the hot solution to remove any insoluble materials. Allow the filtrate to cool, which will induce crystallization of the product. Collect the crystals by suction filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from ethanol.

| Parameter | Value | Reference |

| Temperature | 230-240 °C | [2] |

| Reaction Time | ~3 hours | [2] |

| Base Catalyst | Sodium Acetate |

Note: Yields for the direct synthesis of (Z)-butylidenephthalide via this specific Perkin-like route are not extensively reported and would require experimental optimization to maximize the Z-isomer.

Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones. For the synthesis of (Z)-butylidenephthalide, this approach typically involves the reaction of a suitable phthalic anhydride derivative or a related precursor with a butyl-substituted phosphorus ylide. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often favoring the Z-isomer with non-stabilized ylides.

Caption: Wittig Reaction for (Z)-Butylidenephthalide Synthesis.

-

Ylide Generation:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend butyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78°C (dry ice/acetone bath).

-

Add a strong base, such as n-butyllithium (n-BuLi) or potassium bis(trimethylsilyl)amide (KHMDS), dropwise to the suspension.

-

Allow the mixture to stir at low temperature for a specified time to ensure complete formation of the deep red or orange colored ylide.

-

-

Reaction with Phthalic Anhydride:

-

In a separate flask, dissolve phthalic anhydride in anhydrous THF.

-

Slowly add the solution of phthalic anhydride to the pre-formed ylide solution at -78°C.

-

Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to isolate (Z)-butylidenephthalide.

-

The Z:E selectivity of the Wittig reaction is highly dependent on the specific phosphonate reagent and reaction conditions used. Modified Horner-Wadsworth-Emmons reagents, such as those of the Still-Gennari type, have been shown to provide high Z-selectivity.

| Reagent Type | Base | Additive | Temperature | Z:E Ratio | Yield | Reference |

| Still-Gennari Reagent | KHMDS | 18-crown-6 | -78 °C | up to >50:1 | High | |

| Modified HWE Reagent | NaH | - | -78 °C to RT | Exclusive Z | 86% |

Purification and Characterization

Purification

The crude (Z)-butylidenephthalide obtained from the synthetic procedures often requires purification to remove unreacted starting materials, byproducts such as triphenylphosphine oxide (in the case of the Wittig reaction), and the E-isomer.

-

Column Chromatography: This is the most common method for purifying this compound. Silica gel is typically used as the stationary phase with a gradient of ethyl acetate in hexane as the mobile phase. The separation of Z and E isomers can be challenging and may require careful optimization of the solvent system.

-

Fractional Distillation: For larger scale purifications, fractional distillation under reduced pressure can be employed to separate (Z)-butylidenephthalide from impurities with different boiling points.

Characterization

The structure and purity of the synthesized (Z)-butylidenephthalide are confirmed using various spectroscopic techniques.

| Technique | Key Features and Assignments |

| ¹H NMR | The proton chemical shifts are crucial for confirming the structure and the Z-geometry. Key signals include those for the aromatic protons, the vinylic proton, and the protons of the butyl chain. The coupling constants between the vinylic proton and the adjacent methylene protons help to confirm the stereochemistry. |

| ¹³C NMR | The carbon spectrum will show characteristic signals for the carbonyl carbon of the lactone, the aromatic carbons, the olefinic carbons, and the carbons of the butyl group. |

| Infrared (IR) | The IR spectrum will exhibit a strong absorption band for the C=O stretching of the γ-lactone ring, typically around 1770-1790 cm⁻¹. Other characteristic peaks include those for C=C stretching and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound (m/z = 188.22). Fragmentation patterns can provide further structural information. |

Experimental Workflows

General Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of (Z)-butylidenephthalide.

Conclusion

The chemical synthesis of (Z)-butylidenephthalide can be effectively achieved through several methodologies, with the Perkin-like condensation and the Wittig reaction being the most prominent. While the Perkin-like reaction offers a classical approach, the Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons reaction using Still-Gennari type reagents, provide superior control over the Z-stereoselectivity. Careful execution of the experimental protocols and rigorous purification are essential to obtain high-purity (Z)-butylidenephthalide for research and development purposes. The detailed information provided in this guide serves as a foundational resource for scientists and researchers engaged in the synthesis of this and related bioactive phthalides.

References

The Biological Activity of Butylidenephthalide Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylidenephthalide is a naturally occurring phthalide found in various medicinal plants, most notably Angelica sinensis (Danggui) and Ligusticum chuanxiong. It exists as two geometric isomers, (Z)-butylidenephthalide and (E)-butylidenephthalide, with the (Z)-isomer being the more abundant and extensively studied form[1]. The stereochemistry of the butylidene side chain plays a significant role in the molecule's interaction with biological targets, leading to differences in their pharmacological profiles[1]. This technical guide provides an in-depth overview of the biological activities of this compound isomers, with a focus on their anti-cancer, neuroprotective, and anti-inflammatory properties. The information is compiled from numerous studies to aid researchers and professionals in drug development in understanding the therapeutic potential of these compounds.

Anti-Cancer Activity

(Z)-Butylidenephthalide, often referred to as n-butylidenephthalide (BP), has demonstrated significant anti-tumor effects across a variety of cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis[2].

Quantitative Data on Anti-Cancer Activity

The following tables summarize the cytotoxic effects of (Z)-butylidenephthalide on various cancer cell lines and its efficacy in in-vivo studies.

Table 1: In Vitro Cytotoxicity of (Z)-Butylidenephthalide (BP)

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Incubation Time (h) | Reference |

| DBTRG-05MG | Glioblastoma | 15-67 | 48 | [2] |

| RG2 | Glioblastoma | 15-67 | 48 | [2] |

| Neuroblastoma | Neuroblastoma | 15-67 | 48 | |

| Lung Cancer | Lung Cancer | 15-67 | 48 | |

| Melanoma | Melanoma | 15-67 | 48 | |

| Teratoma | Teratoma | 15-67 | 48 | |

| Leukemia | Leukemia | 15-67 | 48 | |

| Breast Cancer | Breast Cancer | 15-67 | 48 | |

| Hepatocellular Carcinoma | Hepatocellular Carcinoma | 15-67 | 48 | |

| KURAMOCHI (ordinary) | Ovarian Cancer | 206.5 | 48 | |

| KURAMOCHI (ALDH+) | Ovarian Cancer Stem Cell | 317.2 | 48 | |

| OVSAHO (ALDH-) | Ovarian Cancer | 61.1 | 48 | |

| OVSAHO (ALDH+) | Ovarian Cancer Stem Cell | 48.5 | 48 | |

| Normal Fibroblast Cells | Normal | > 100 | 48 | |

| Vascular Endothelial Cells | Normal | 25.0 ± 2.0 | 48 |

Table 2: In Vivo Anti-Tumor Efficacy of (Z)-Butylidenephthalide (BP)

| Animal Model | Cancer Type | Dosage | Treatment Schedule | Outcome | Reference |

| Nude mice with DBTRG-05MG xenografts | Glioblastoma | 70, 150, 300, 500, 800 mg/kg | Days 4, 5, 6, 7, 8 post-inoculation | Significant suppression of tumor growth | |

| F344 rats with in situ RG2 tumors | Glioblastoma | 300 mg/kg/day | Days 4, 5, 6, 7, 8 post-implantation | Significant reduction in tumor volume | |

| Immunodeficient mice with KURAMOCHI/OVSAHO xenografts | Ovarian Cancer | 200 mg/kg | Not specified | Decreased tumor growth rate and induced apoptosis |

Signaling Pathways in Anti-Cancer Activity

(Z)-Butylidenephthalide exerts its anti-cancer effects by modulating several key signaling pathways, leading to cell cycle arrest and apoptosis.

One of the primary mechanisms is the induction of both p53-dependent and -independent apoptotic pathways. In glioblastoma cells, BP treatment leads to increased phosphorylation of p53 and subsequent activation of downstream targets. This triggers the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and caspase-3.

Furthermore, (Z)-butylidenephthalide can induce cell cycle arrest at the G0/G1 phase. This is achieved by up-regulating cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which in turn decrease the phosphorylation of the Retinoblastoma (Rb) protein.

Neuroprotective Activity

Both isomers of this compound have been investigated for their neuroprotective effects. (Z)-butylidenephthalide has shown promise in protecting neuronal cells from various insults, including glutamate-induced excitotoxicity and oxidative stress.

Quantitative Data on Neuroprotective Activity

Table 3: In Vitro Neuroprotective Effects of this compound Isomers

| Compound | Cell Line | Insult | Concentration | Outcome | Reference |

| (Z)-Butylidenephthalide | SH-SY5Y | Glutamate (20 mM) | 10 µM | 17.0% inhibition of neurotoxicity |

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of (Z)-butylidenephthalide are linked to its anti-inflammatory and antioxidant properties. It has been shown to mitigate the neuroinflammatory response by inhibiting the NF-κB signaling pathway.

Anti-inflammatory and Cardiovascular Effects

This compound isomers exhibit anti-inflammatory and vasorelaxant properties. The vasorelaxant effects are mediated by both endothelium-dependent and -independent mechanisms.

Quantitative Data on Vasorelaxant Activity

Direct comparative quantitative data on the vasorelaxant activity of the two isomers is limited in the reviewed literature. However, studies on the mixture of isomers or the predominantly (Z)-isomer have shown potent vasorelaxant effects.

Signaling Pathways in Vasorelaxation

The vasorelaxant action of this compound involves the nitric oxide (NO) pathway. Its effect is partially inhibited by NO synthase inhibitors, indicating an endothelium-dependent component. Additionally, it appears to act downstream of L-type voltage-operated and prostanoid TP receptor-operated Ca2+ channels.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound's biological activities.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound isomers on cancer cells and normal cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well and incubate overnight to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of (Z)- or (E)-butylidenephthalide (e.g., 0-400 µg/mL) for a specified period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (TUNEL Assay)

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: Culture cells on coverslips or in chamber slides and treat with the desired concentration of this compound for a specified time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature. Subsequently, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 2-20 minutes.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP), for 60 minutes at 37°C in a humidified chamber.

-

Washing: Wash the cells with PBS to remove unincorporated nucleotides.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Propidium Iodide.

-

Visualization: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei.

Cell Invasion Assay (Boyden Chamber Assay)

Objective: To assess the effect of this compound on the invasive potential of cancer cells.

Protocol:

-

Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane matrix like Matrigel.

-

Cell Seeding: Seed cancer cells in the upper chamber of the transwell insert in serum-free medium.

-

Treatment: Add different concentrations of this compound to both the upper and lower chambers. The lower chamber should contain a chemoattractant, such as fetal bovine serum (FBS), to stimulate invasion.

-

Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24 hours) at 37°C.

-

Cell Removal and Staining: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with a stain like crystal violet.

-

Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion. Alternatively, the stained cells can be lysed and the absorbance of the lysate can be measured.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

-

Cell Treatment: Culture cells and treat them with various concentrations of this compound for different time points.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

-

Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The available scientific literature strongly supports the therapeutic potential of this compound isomers, particularly the (Z)-isomer, in several disease areas. Their anti-cancer activity is well-documented, with clear evidence of apoptosis induction and cell cycle arrest in a variety of cancer types. The neuroprotective and anti-inflammatory effects further broaden their potential applications. While the (Z)-isomer has been the primary focus of research, the observed stereoselectivity in biological activity suggests that a comparative investigation of the (E)-isomer could unveil unique therapeutic properties. This guide provides a comprehensive summary of the current knowledge, offering a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these natural compounds. Further research, especially direct comparative studies of the isomers and clinical trials, is warranted to fully elucidate their clinical utility.

References

The Neuroprotective Signaling Pathways of Butylidenephthalide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylidenephthalide (BP), a primary bioactive compound isolated from the traditional medicinal herb Angelica sinensis, has garnered significant attention for its potent neuroprotective properties. Mounting evidence from preclinical studies highlights its therapeutic potential across a spectrum of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and ischemic stroke.[1][2][3][4] The neuroprotective efficacy of this compound and its derivatives, such as n-butylidenephthalide (NBP), is attributed to their ability to modulate a complex network of intracellular signaling pathways. These pathways are critically involved in mitigating oxidative stress, inflammation, apoptosis, and excitotoxicity, while promoting cell survival and neurogenesis.

This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in the context of neuroprotection. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of action, quantitative data from key studies, and standardized experimental protocols. The guide also includes detailed visualizations of the signaling cascades to facilitate a deeper understanding of the intricate processes involved.

Core Signaling Pathways in this compound-Mediated Neuroprotection

This compound exerts its neuroprotective effects by influencing several key signaling cascades. The most well-documented of these include the Nrf2/ARE, PI3K/Akt, MAPK, and Wnt/β-catenin pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[5] Butylphthalide has been shown to activate this pathway, leading to the transcription of a suite of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of its target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). The upregulation of these genes enhances the cellular antioxidant capacity, thereby protecting neurons from oxidative damage.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a central regulator of cell survival, proliferation, and apoptosis. This compound has been demonstrated to activate this pro-survival pathway in various models of neurodegeneration. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by growth factors or other stimuli leads to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and phosphoinositide-dependent kinase 1 (PDK1), leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a myriad of downstream targets to inhibit apoptosis (e.g., by phosphorylating and inactivating Bad and Caspase-9) and promote cell survival.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. The effect of this compound on the MAPK pathway appears to be context-dependent. In some instances, it has been shown to inhibit the pro-apoptotic JNK and p38 pathways, which are often activated in response to cellular stress and neurotoxins. Conversely, activation of the ERK pathway by this compound has been associated with pro-survival and neurogenic effects.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in neuronal development, synaptic plasticity, and neurogenesis. Dysregulation of this pathway has been implicated in the pathogenesis of Alzheimer's disease. This compound has been reported to activate the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" (comprising Axin, APC, CK1, and GSK-3β), leading to its ubiquitination and proteasomal degradation. Binding of a Wnt ligand to its receptor complex (Frizzled and LRP5/6) leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes involved in cell proliferation and survival.

Quantitative Data on this compound's Neuroprotective Effects

The following tables summarize quantitative data from various studies, demonstrating the neuroprotective effects of this compound across different experimental models.

Table 1: Effects of n-Butylidenephthalide in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

| Parameter | Vehicle-treated SOD1G93A Mice | BP-treated SOD1G93A Mice (400 mg/kg/day) | Riluzole-treated SOD1G93A Mice | Wild-Type (WT) Mice |

| Motor Neuron Survival (number of neurons) | 5.24 ± 2.25 | 16.9 ± 2.08 | 13.9 ± 2.00 | - |

| Cleaved Caspase-3 (fold change vs. WT) | 3-fold increase | Reduced | Reduced | 1 |

| Bax (fold change vs. WT) | 1.5-fold increase | Reduced | Reduced | 1 |

| Bcl-2 (fold change vs. WT) | 53% decrease | Increased | Increased | 1 |

| Cleaved PARP (fold change vs. WT) | 4.2-fold increase | Reduced | Reduced | 1 |

| LC3-II (% of vehicle) | 100% | 63% reduction | - | - |

| P62 (% of vehicle) | 100% | 74% reduction | - | - |

| Beclin-1 (% of vehicle) | 100% | 78% reduction | - | - |

Table 2: Effects of n-Butylidenephthalide in a C. elegans Model of Parkinson's Disease

| Parameter | 6-OHDA-treated | 6-OHDA + 5 mM BP |

| Dopaminergic Neuron Fluorescence Intensity (% of untreated) | ~43% | ~82% (1.9-fold increase vs. 6-OHDA) |

| Dopamine Level (% of untreated) | ~36% | ~79% (2.2-fold increase vs. 6-OHDA) |

| Mean Lifespan (days) | 13.00 ± 2.43 | 21.82 ± 2.11 |

| egl-1 Expression (% of 6-OHDA) | 100% | ~58% (42% reduction) |

| Chymotrypsin-like Proteasome Activity (fold change vs. untreated) | - | ~1.5-fold increase |

Table 3: Effects of F127-emulsified n-Butylidenephthalide (F127-Bdph) on Down Syndrome (DS) iPSC-derived Neurons (Alzheimer's Disease Model)

| Parameter | Untreated DS Neurons | 10 µM F127-Bdph-treated DS Neurons | DAPT (γ-secretase inhibitor)-treated DS Neurons |

| Secreted Aβ40 (pg/mL) | 264.47 ± 22.16 | Reduced (p < 0.05) | 128.86 ± 18.78 |

| Secreted Aβ42 (pg/mL) | 48.93 ± 24.43 | Reduced (p < 0.05) | 20.87 ± 5.09 |

| Total Tau in medium (pg/mL) | 179.36 ± 26.73 | Reduced (p < 0.01) | - |

| Hyperphosphorylated Tau (pS396) in medium | Elevated | Reduced (p < 0.01) | - |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the neuroprotective effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cells of interest (e.g., SH-SY5Y, PC12, primary neurons)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

Neurotoxin or stress-inducing agent (e.g., H₂O₂, MPP⁺, Aβ oligomers)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound (prepared by diluting the stock solution in culture medium) for a specified duration (e.g., 2-24 hours). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Following pre-treatment, expose the cells to the neurotoxin or stressor for the desired time (e.g., 24 hours). A control group without the neurotoxin should also be included.

-

-

MTT Incubation:

-

After the treatment period, remove the culture medium from each well.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

After incubation, carefully remove the MTT-containing medium.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution. The plate can be placed on an orbital shaker for 5-15 minutes to aid solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the control group (untreated, non-stressed cells).

-

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates, such as components of the signaling pathways discussed.

Materials:

-

Cell or tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cells or homogenized tissue in ice-cold RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the protein lysates and heat at 95°C for 5 minutes.

-

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) into the wells of an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).

In Situ Protein Localization: Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

IHC and ICC are used to visualize the expression and localization of specific proteins within tissue sections or cultured cells, respectively.

Materials:

-

Paraffin-embedded tissue sections or cells cultured on coverslips

-

Xylene and graded ethanol series (for IHC)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Sample Preparation:

-

IHC: Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series to water.

-

ICC: Fix cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

-

Antigen Retrieval (for IHC): If necessary, perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer.

-

Permeabilization: Incubate samples in permeabilization buffer for 10-15 minutes to allow antibodies to access intracellular antigens.

-

Blocking: Block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

-

Washing: Wash three times with PBS, protected from light.

-

Counterstaining: Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

-

Washing: Wash with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Quantification of Secreted Molecules: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. It is commonly used to measure levels of Aβ and tau in cell culture media or biological fluids.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the target protein

-

Cell culture supernatant or biological fluid samples

-

Standard protein of known concentration

-

Detection antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare a dilution series of the standard protein to generate a standard curve. Dilute samples as needed.

-

Incubation with Samples and Standards: Add standards and samples to the wells of the pre-coated ELISA plate and incubate for the recommended time (e.g., 2 hours at room temperature or overnight at 4°C).

-

Washing: Aspirate the contents of the wells and wash the plate several times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at room temperature).

-

Washing: Repeat the washing step.

-

Substrate Development: Add TMB substrate solution to each well and incubate in the dark until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well to stop the color development. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of the target protein in the samples.

-

Conclusion

This compound is a promising natural compound with multifaceted neuroprotective actions. Its ability to modulate key signaling pathways, including Nrf2/ARE, PI3K/Akt, MAPK, and Wnt/β-catenin, underscores its potential as a therapeutic agent for a range of neurodegenerative diseases. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of this compound-based neuroprotective strategies. Further investigation into the intricate crosstalk between these pathways and the identification of direct molecular targets will be crucial in fully elucidating the therapeutic potential of this remarkable compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. n‐this compound treatment prolongs life span and attenuates motor neuron loss in SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. n-Butylidenephthalide Modulates Autophagy to Ameliorate Neuropathological Progress of Spinocerebellar Ataxia Type 3 through mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tau-targeting therapies for Alzheimer disease: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Spasmolytic Agent: An In-depth Technical Guide to the Early Discovery and Isolation of Butylidenephthalide

For Researchers, Scientists, and Drug Development Professionals